N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

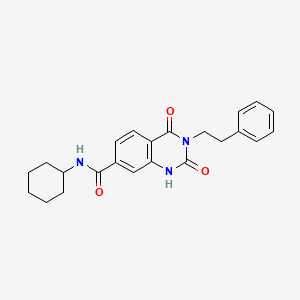

N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline dione core substituted at the 3-position with a phenylethyl group and at the 7-position with a cyclohexyl carboxamide. Quinazolines are heterocyclic compounds known for their stability in acidic/alkaline conditions and reactivity in oxidation, reduction, and substitution reactions . The tetrahydroquinazoline scaffold, derived from quinazoline reduction, offers a rigid structure for functionalization, influencing physicochemical and pharmacological properties .

Properties

IUPAC Name |

N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c27-21(24-18-9-5-2-6-10-18)17-11-12-19-20(15-17)25-23(29)26(22(19)28)14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13-14H2,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOALWKQIVPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Structural Difference : Cyclopentyl substituent (vs. cyclohexyl in the target compound).

- Binding Interactions: Reduced hydrophobic surface area might weaken interactions with lipophilic binding pockets.

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (BG16211)

- Structural Differences :

- N-substituent : Benzyl (aromatic) replaces cyclohexyl (aliphatic).

- 3-position : Propenyl (allyl) replaces phenylethyl.

- Implications: π-π Interactions: Benzyl’s aromaticity may enhance binding to aromatic residues in target proteins.

Physicochemical Data :

Property BG16211 Target Compound* Molecular Formula C₁₉H₁₇N₃O₃ C₂₃H₂₄N₃O₃ (estimated) Molecular Weight 335.36 g/mol ~390.45 g/mol Substituents (N/3-pos) Benzyl / propenyl Cyclohexyl / phenylethyl

1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-3-[(oxolan-2-yl)methyl]-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Structural Differences: N-substituent: 2-phenylethyl (shared with target compound). Additional Groups: Oxolane (tetrahydrofuran) and 2,5-dimethylanilino.

- Implications: Molecular Weight: 554.65 g/mol (vs. ~390.45 g/mol for target compound) suggests higher complexity and possible challenges in bioavailability. Hydrogen Bonding: Oxolane and anilino groups may introduce polar interactions or steric effects.

Key Research Findings

- Quinazoline Core Stability : The tetrahydroquinazoline dione core is stable under physiological conditions but reactive in electrophilic substitutions, with reactivity order influencing substituent placement (e.g., 8 > 6 > 5 > 7 > 4 > 2 positions) .

- Substituent Impact :

- Cyclohexyl vs. Benzyl : Aliphatic cyclohexyl enhances hydrophobicity for membrane penetration, while benzyl favors aromatic stacking.

- Phenylethyl vs. Propenyl : Phenylethyl’s extended chain may improve binding to deep hydrophobic pockets, whereas propenyl’s unsaturation could introduce reactivity or conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.